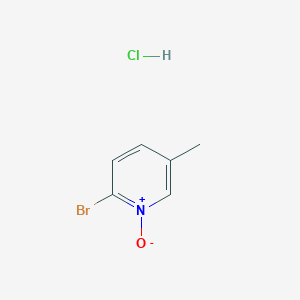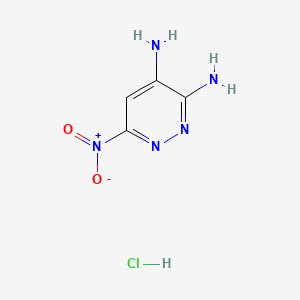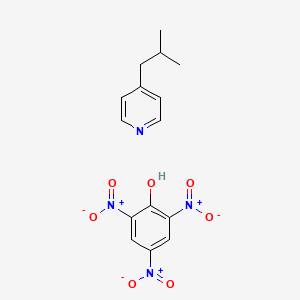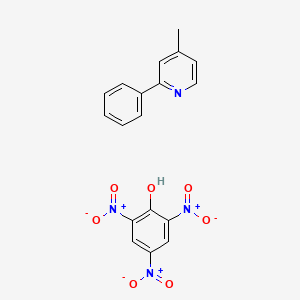![molecular formula C9H18ClNO B8094669 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride CAS No. 1071597-99-3](/img/structure/B8094669.png)
8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride typically involves multiple steps, starting with the reaction of ethylamine with a suitable precursor. The reaction conditions include the use of strong acids and controlled temperatures to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 8-Ethyl-8-azabicyclo[321]octan-3-ol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is utilized as a tool to study enzyme mechanisms and receptor interactions. Its ability to bind to specific biological targets makes it valuable in understanding biological processes.
Medicine: The medical applications of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride include its use as a precursor in the synthesis of pharmaceuticals. It has shown potential in the development of drugs for various conditions, including neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a key component in the manufacturing of high-performance products.
Mechanism of Action
The mechanism by which 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to desired biological outcomes. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride: This compound is structurally similar but has a methyl group instead of an ethyl group.
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride: This compound has a propyl group, which alters its chemical properties and applications.
Uniqueness: 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride stands out due to its specific structural features and reactivity. Its ethyl group provides unique chemical properties that are not present in other similar compounds, making it suitable for specialized applications.
Properties
IUPAC Name |
8-ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-10-7-3-4-8(10)6-9(11)5-7;/h7-9,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEWIJRJGPNUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071597-99-3 |
Source


|
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071597-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Dimethylamino)propylcarbamoyl]benzoic acid;hydrochloride](/img/structure/B8094604.png)




![7-Chloro-4-[4-(2-chloroethyl)piperazin-1-yl]quinoline;dihydrochloride](/img/structure/B8094641.png)


![8-Propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;chloride](/img/structure/B8094676.png)



